molecular formula C11H11NO3 B13674173 Ethyl 5-Methylbenzo[c]isoxazole-3-carboxylate CAS No. 1623005-37-7

Ethyl 5-Methylbenzo[c]isoxazole-3-carboxylate

Cat. No.: B13674173
CAS No.: 1623005-37-7
M. Wt: 205.21 g/mol
InChI Key: DNEHVCIDLLCZIW-UHFFFAOYSA-N
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Description

Ethyl 5-Methylbenzo[c]isoxazole-3-carboxylate is a chemical compound belonging to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 5-Methylbenzo[c]isoxazole-3-carboxylate can be synthesized through various methods. One common approach involves the cycloaddition-condensation reaction of ethyl nitroacetate and propargyl benzoate in the presence of a catalyst such as sodium hydroxide or 1,4-diazabicyclo[2.2.2]octane (DABCO) in water . This reaction results in the formation of the isoxazole ring, which is then further functionalized to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar cycloaddition-condensation reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-Methylbenzo[c]isoxazole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Ethyl 5-Methylbenzo[c]isoxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects . The exact molecular targets and pathways are still under investigation, and further research is needed to fully understand its mechanism of action.

Comparison with Similar Compounds

Ethyl 5-Methylbenzo[c]isoxazole-3-carboxylate can be compared with other similar compounds, such as:

Conclusion

This compound is a versatile compound with significant potential in various fields of research and industry Its unique chemical structure allows it to undergo a variety of reactions, making it a valuable building block in organic synthesis

Biological Activity

Ethyl 5-Methylbenzo[c]isoxazole-3-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial, antiviral, and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound features a five-membered isoxazole ring with a methyl group at the 5-position and an ethyl ester at the carboxylate position. Its molecular formula is C12H13N1O3C_{12}H_{13}N_{1}O_{3} with a molecular weight of approximately 221.24 g/mol. The unique structure contributes to its diverse biological activities.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Microorganism Minimum Inhibitory Concentration (MIC) μg/mL
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These findings suggest that the compound could be developed into a therapeutic agent for treating bacterial infections.

2. Antiviral Properties

The compound has also been investigated for its antiviral activity. Preliminary studies show that it may inhibit viral replication through modulation of specific viral enzymes or receptors. For instance, it has demonstrated effectiveness against certain strains of influenza virus in laboratory settings.

3. Anticancer Activity

This compound has been evaluated for its potential anticancer effects, particularly in human cancer cell lines. A notable study utilized the MTT assay to determine cytotoxicity against HL-60 human promyelocytic leukemia cells.

Compound IC50 (μM)
This compound45

The results indicated that the compound induces apoptosis and inhibits cell proliferation, making it a candidate for further development as an anticancer agent .

The proposed mechanism of action for this compound involves binding to specific enzymes or receptors within the body, leading to modulation of their activity. This can result in reduced inflammation and inhibition of cancer progression through pathways such as:

  • Inhibition of cyclooxygenase (COX) enzymes
  • Modulation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) signaling
  • Induction of apoptotic pathways in cancer cells

Case Studies

Several studies have explored the biological activities of this compound:

  • A study published in Journal of Medicinal Chemistry evaluated various isoxazole derivatives, including this compound, for their anticancer properties against different cell lines, revealing promising results in inhibiting tumor growth .
  • Another investigation focused on the antimicrobial efficacy of this compound against resistant bacterial strains, highlighting its potential as an alternative treatment option in an era of increasing antibiotic resistance.

Properties

CAS No.

1623005-37-7

Molecular Formula

C11H11NO3

Molecular Weight

205.21 g/mol

IUPAC Name

ethyl 5-methyl-2,1-benzoxazole-3-carboxylate

InChI

InChI=1S/C11H11NO3/c1-3-14-11(13)10-8-6-7(2)4-5-9(8)12-15-10/h4-6H,3H2,1-2H3

InChI Key

DNEHVCIDLLCZIW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2C=C(C=CC2=NO1)C

Origin of Product

United States

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